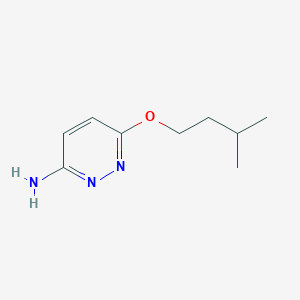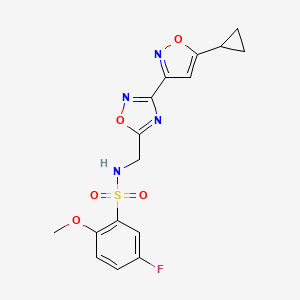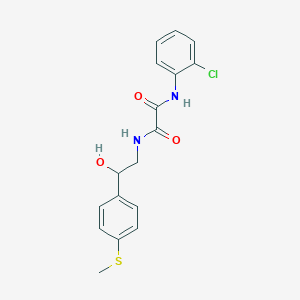![molecular formula C19H24NNaO5 B2686319 Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate CAS No. 2197062-96-5](/img/structure/B2686319.png)
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate is a complex organic compound with unique structural attributes, often intriguing chemists due to its spirocyclic configuration. Such compounds are notable for their interesting physicochemical properties and potential in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate generally begins with the preparation of intermediate spiro[1-benzopyran-2,4'-piperidine] derivatives. Key steps include:
Spirocycle Formation: Achieved via cyclization reactions, typically involving the condensation of benzopyran with suitable piperidine derivatives under acidic or basic conditions.
Protective Group Addition: Introduction of tert-butoxycarbonyl (BOC) groups using reagents like BOC anhydride, providing protection during subsequent reactions.
Sodium Salt Formation: Final conversion into the sodium salt form often involves neutralization with sodium hydroxide or other sodium bases.
Industrial Production Methods: Industrial-scale production incorporates advanced techniques to ensure high purity and yield:
Automated Synthesis: Utilizing automated reactors for precise control of reaction conditions.
Chromatographic Purification: Employing column chromatography to isolate the target compound.
Crystallization: Refining product purity through controlled crystallization processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, typically forming oxidized derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may be catalyzed by agents such as lithium aluminum hydride, yielding reduced spirocyclic forms.
Substitution: Nucleophilic substitution reactions can modify the compound’s structure, often facilitated by reagents like sodium hydride.
Oxidation: Potassium permanganate (KMnO₄), dichloromethane (CH₂Cl₂), and catalytic oxygen environments.
Reduction: Lithium aluminum hydride (LiAlH₄), methanol, and other reducing environments.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO), and various nucleophiles.
Oxidized Products: Derivatives with additional oxygen functional groups.
Reduced Products: More saturated analogs of the original compound.
Substituted Products: Variants with different side-chain substituents.
Scientific Research Applications
Chemistry:
Catalysis: Acts as a ligand in complex catalytic systems for asymmetric synthesis.
Molecular Synthesis: Aids in the construction of spirocyclic frameworks in synthetic organic chemistry.
Enzyme Inhibition: Potential inhibitor for specific enzymes, playing roles in biochemical pathways.
Pharmaceutical Development: Investigated for its potential in drug discovery, particularly for compounds targeting neurological disorders.
Material Science: Explored for its unique structural properties in developing novel materials.
Mechanism of Action
The compound’s mechanism of action typically involves:
Binding to Molecular Targets: Interaction with specific enzymes or receptors, altering their activity.
Pathway Modulation: Influencing biochemical pathways through direct or allosteric effects.
Comparison with Similar Compounds
Similar Compounds:
Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-4'-piperidine]-4-carboxylate
Sodium 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Sodium tert-butoxycarbonyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate
Spirocyclic Configuration: Unique structural property leading to distinct physical and chemical properties.
Synthetic Flexibility: Enhanced versatility in synthetic organic chemistry due to the tert-butoxycarbonyl group.
Properties
IUPAC Name |
sodium;1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5.Na/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19;/h4-7,14H,8-12H2,1-3H3,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEIQHMRSOMIJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2686236.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2686239.png)

![3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2686241.png)
![2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2686242.png)


![2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)



![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

